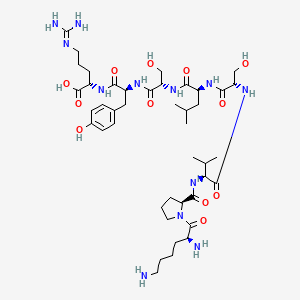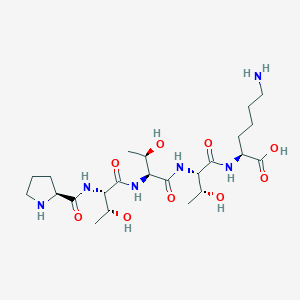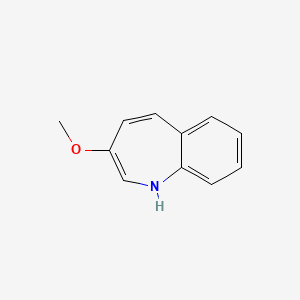![molecular formula C16H18O4 B14246207 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol CAS No. 439900-95-5](/img/structure/B14246207.png)
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of (3-(benzyloxy)-5-methoxyphenyl)methanol with 3-benzyloxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then subjected to hydrogenation to remove the benzyl protecting groups, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as an inhibitor of focal adhesion kinase, which is involved in cancer cell migration and invasion.
Mechanism of Action
The mechanism of action of 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as focal adhesion kinase (FAK). By inhibiting FAK, the compound can disrupt signaling pathways that are crucial for cancer cell migration and invasion. This inhibition leads to reduced cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 3-Hydroxy-5-methoxytoluene
- Ethyl 4-hydroxy-3-methoxyphenylacetate
Uniqueness
What sets 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol apart from similar compounds is its dual hydroxyl and methoxy functional groups, which contribute to its unique biological activities and chemical reactivity. Its ability to inhibit focal adhesion kinase specifically makes it a promising candidate for cancer research and therapeutic applications .
Properties
CAS No. |
439900-95-5 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H18O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-5,8-10,17-18H,6-7H2,1-2H3 |
InChI Key |
RSTDNUBRTQLVBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=C(C(=CC=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


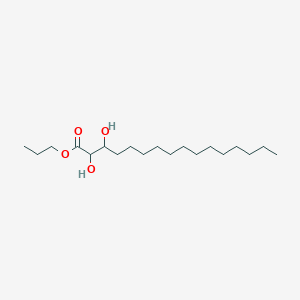

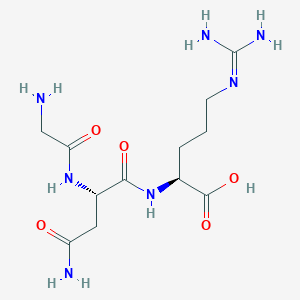
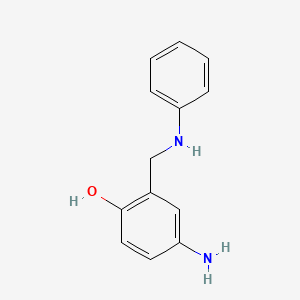
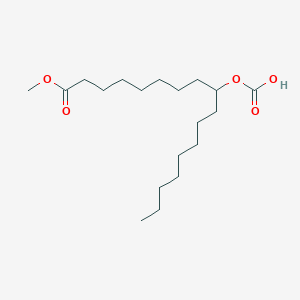
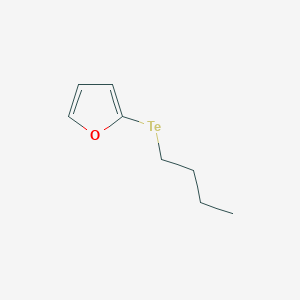
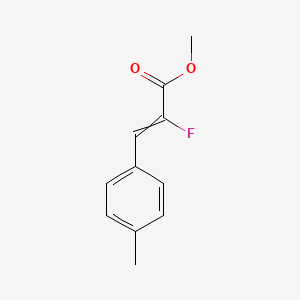

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
